2,4,6-Triiodophenol
Overview
Description
Triiodophenol, also known as 2,4,6-triiodophenol, is an organic compound with the molecular formula C₆H₃I₃O. It is a phenolic compound where three iodine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its potent thyroid hormone-disrupting properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 2,4,6-Triiodophenol is the synthesis of Leukotriene B4 (LTB4) . LTB4 is a potent inflammatory mediator that plays a crucial role in various inflammatory diseases. By inhibiting the synthesis of LTB4, this compound can potentially alleviate inflammation.
Mode of Action
This compound interacts with its target by inhibiting the synthesis of LTB4 . This inhibition can lead to a decrease in inflammation, as LTB4 is a potent inflammatory mediator.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the LTB4 synthesis pathway . By inhibiting this pathway, this compound can potentially disrupt the production of LTB4, thereby reducing inflammation.
Pharmacokinetics
It is known that the compound exhibits non-linear pharmacokinetics . This means that the rate of absorption, distribution, metabolism, and excretion (ADME) of the compound does not proportionally increase with an increase in dose. This non-linearity can impact the bioavailability of the compound, potentially affecting its efficacy and safety profile.
Result of Action
The primary result of the action of this compound is the inhibition of LTB4 synthesis, leading to a potential reduction in inflammation . Additionally, this compound has been shown to induce apoptosis in mouse blastocysts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is an iodinated disinfection byproduct formed during the chlorination of sewage effluents . This suggests that the presence of chlorine and other disinfectants could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
2,4,6-Triiodophenol plays a crucial role in biochemical reactions, particularly in the context of its anti-inflammatory effects. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are key players in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, this compound interacts with thyroid hormone receptors, influencing the synthesis and metabolism of thyroid hormones .
Cellular Effects
This compound affects various types of cells and cellular processes. In immune cells, it modulates the production of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. This modulation can lead to a decrease in the inflammatory response. In thyroid cells, this compound influences the expression of genes involved in thyroid hormone synthesis and metabolism . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with thyroid hormone receptors, influencing the transcription of genes involved in thyroid hormone synthesis and metabolism . These interactions result in changes in gene expression and enzyme activity, ultimately leading to its observed biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cyclooxygenase activity and modulation of thyroid hormone levels . These effects are consistent with its known biochemical properties and molecular mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects, including thyroid dysfunction and hepatotoxicity . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and deiodinases, which are involved in the synthesis and activation of thyroid hormones . These interactions can influence metabolic flux and alter the levels of metabolites involved in thyroid hormone metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to thyroid hormone transport proteins, facilitating its distribution to target tissues . Additionally, its localization and accumulation within cells can be influenced by its interactions with intracellular binding proteins and transporters .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, where it can interact with thyroid hormone receptors and influence gene expression . These localization patterns are crucial for its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triiodophenol can be synthesized through several methods:
Iodination of Phenol: One common method involves the iodination of phenol using iodine and an oxidizing agent such as hydrogen peroxide in an acidic medium.
Reaction with Periodic Acid and Potassium Iodide: Another method involves reacting phenol with periodic acid and potassium iodide in the presence of concentrated sulfuric acid.
Diazotization of 2,4,6-Triiodoaniline: This method involves the diazotization of 2,4,6-triiodoaniline with sodium nitrite in an acidic medium, followed by hydrolysis to yield triiodophenol.
Industrial Production Methods: Industrial production of triiodophenol typically involves large-scale iodination of phenol using iodine and an oxidizing agent under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Triiodophenol can undergo oxidation reactions, where the phenolic group is oxidized to form quinones.
Substitution: The iodine atoms in triiodophenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, periodic acid.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Quinones.
Substitution Products: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Triiodophenol has several scientific research applications:
Comparison with Similar Compounds
2,4,6-Trichlorophenol: Similar structure but with chlorine atoms instead of iodine.
2,4,6-Tribromophenol: Similar structure but with bromine atoms instead of iodine.
Uniqueness: Triiodophenol is unique due to the presence of iodine atoms, which confer distinct chemical and biological properties. The iodine atoms increase the compound’s molecular weight and influence its reactivity and biological activity compared to its chloro- and bromo- counterparts .
Properties
IUPAC Name |
2,4,6-triiodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPDZNUFNKUROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022080 | |
Record name | 2,4,6-Triiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-23-4 | |
Record name | 2,4,6-Triiodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triiodophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 609-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,4,6-triiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Triiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triiodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIIODOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB2R81A7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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